molecular formula C8H13N3O B12085941 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole

4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole

Cat. No.: B12085941
M. Wt: 167.21 g/mol
InChI Key: KCAYDZSXXZBIMA-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method includes the nucleophilic substitution reaction where azetidine is reacted with a halogenated pyrazole under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole has been studied for its potential as an anti-inflammatory and anticancer agent. Research indicates that it may interact with molecular targets involved in inflammatory pathways and cancer cell proliferation. The compound's mechanism of action is thought to involve modulation of specific enzymes and receptors, influencing signaling pathways related to inflammation and apoptosis .

Case Studies
Recent studies have highlighted the compound's effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives of this compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory medications.

Biological Applications

Antimicrobial Properties
The compound has also been investigated for its antimicrobial and antifungal activities. Preliminary studies suggest that it may possess bioactive properties that could be harnessed for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the pyrazole ring have shown to influence biological activity, providing insights into how modifications can enhance therapeutic effects while minimizing side effects .

Chemical Synthesis and Industrial Applications

Synthetic Routes
The synthesis of this compound typically involves nucleophilic substitution reactions where azetidine derivatives react with halogenated pyrazole precursors under basic conditions. This method allows for the efficient production of the compound with high yield and purity .

Industrial Use
In addition to its pharmaceutical applications, this compound is being explored for use in developing novel materials with unique properties, such as high thermal stability and conductivity. Its structural features make it a valuable building block in organic synthesis and materials science.

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is unique due to its combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties.

Biological Activity

4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement combining azetidine and pyrazole moieties, which may contribute to its diverse biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with pyrazole intermediates. Various synthetic pathways have been explored, demonstrating efficient yields and purity of the final product. The synthetic methods often utilize reagents such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and acetonitrile as solvents, which facilitate the formation of the desired heterocyclic compounds .

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
This compoundMRSA25
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazoleS. aureus25.1
Pyrazole derivative XE. coli12.5

Anticancer Activity

Preliminary investigations into the anticancer potential of pyrazole derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the ability of certain pyrazole compounds to target estrogen receptors, which is a crucial pathway in hormone-dependent cancers .

Anti-inflammatory Activity

Compounds within the pyrazole family have also been studied for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole scaffold and evaluated their activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that several derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin .

Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of azetidine-containing pyrazoles. The findings revealed that these compounds not only inhibited cell growth in vitro but also induced apoptosis in cancer cell lines, suggesting their potential as novel anticancer agents .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(azetidin-3-ylmethoxy)-1-methylpyrazole

InChI

InChI=1S/C8H13N3O/c1-11-5-8(4-10-11)12-6-7-2-9-3-7/h4-5,7,9H,2-3,6H2,1H3

InChI Key

KCAYDZSXXZBIMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OCC2CNC2

Origin of Product

United States

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